molecular formula C6H10O2S B12769615 Ethyl 3-(methylthio)-(Z)-2-propenoate CAS No. 136115-66-7

Ethyl 3-(methylthio)-(Z)-2-propenoate

Cat. No.: B12769615
CAS No.: 136115-66-7
M. Wt: 146.21 g/mol
InChI Key: DNNJFSSUXIAKAI-PLNGDYQASA-N
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Description

Ethyl 3-(methylthio)-(Z)-2-propenoate is an organic compound with the molecular formula C6H10O2S. It is a derivative of propenoic acid, characterized by the presence of an ethyl ester group and a methylthio substituent at the third carbon of the propenoate chain. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : One common method for synthesizing Ethyl 3-(methylthio)-(Z)-2-propenoate involves the esterification of 3-(methylthio)propenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Michael Addition: : Another synthetic route involves the Michael addition of methylthiol to ethyl acrylate. This reaction is catalyzed by a base such as sodium methoxide and is conducted under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction conditions, such as temperature and pressure, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 3-(methylthio)-(Z)-2-propenoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, alcohols, often in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Ethyl 3-(methylthio)-(Z)-2-propenoate has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and heterocycles.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Research is ongoing into its potential use as a precursor for pharmaceuticals, particularly those targeting sulfur-related metabolic pathways.

  • Industry: : It is used in the flavor and fragrance industry due to its distinctive odor, and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(methylthio)-(Z)-2-propenoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and proteins through its sulfur atom, forming covalent bonds or undergoing redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the ester group and the electron-donating effects of the methylthio group, which modulate its chemical behavior.

Comparison with Similar Compounds

Ethyl 3-(methylthio)-(Z)-2-propenoate can be compared with other similar compounds such as:

  • Ethyl 3-(methylthio)propanoate: : Lacks the double bond present in this compound, resulting in different reactivity and applications.

  • Mthis compound: : Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

  • Ethyl 3-(ethylthio)-(Z)-2-propenoate: : Contains an ethylthio group instead of a methylthio group, leading to variations in steric and electronic effects.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

136115-66-7

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

ethyl (Z)-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C6H10O2S/c1-3-8-6(7)4-5-9-2/h4-5H,3H2,1-2H3/b5-4-

InChI Key

DNNJFSSUXIAKAI-PLNGDYQASA-N

Isomeric SMILES

CCOC(=O)/C=C\SC

Canonical SMILES

CCOC(=O)C=CSC

density

1.081-1.090

physical_description

Clear colourless liquid;  Acrid sweet onion-like aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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